

# rosaramicin derivative enhanced stability

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Rosaramicin

CAS No.: 35834-26-5

Cat. No.: S541816

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## Rosaramicin Core Profile

The table below summarizes the fundamental characteristics of **Rosaramicin** as a reference point for derivative development [1] [2].

| Property                 | Description  |
|--------------------------|--|
| <b>IUPAC Name</b>        | {{(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [2] |
| <b>CAS Number</b>        | 35834-26-5 [1]   |
| <b>Molecular Formula</b> | C <sub>31</sub> H <sub>51</sub> NO <sub>9</sub> [1]  |
| <b>Molecular Weight</b>  | 581.74 g/mol [1]   |
| <b>Aliases</b>           | Rosamicin, Juvenimicin A3, M-4365 [1] [2]  |
| <b>Category</b>          | Macrolide antibiotic [1]   |

| Property            | Description   |
|---------------------|---|
| Biological Activity | Antibacterial; active against <i>Neisseria gonorrhoeae</i> , <i>Chlamydia trachomatis</i> , <i>Ureaplasma urealyticum</i> , and <i>Mycoplasma hominis</i> [1]. Shows higher concentration in prostate tissue than erythromycin [2]. |
| Producer            | <i>Micromonospora rosaria</i> [1] [3]   |

## Stability Factors & Enhancement Strategies

While direct data on **rosaramicin** derivative stability is limited, the table below outlines general factors and a potential engineering strategy based on related research.

| Factor                 | Consideration / Strategy   |
|------------------------|--|
| Inherent Stability     | The core structure contains an <b>aldehyde group</b> and an <b>epoxide</b> [1], which can be reactive and may influence stability.   |
| Glycosylation Strategy | Introducing a second deoxyhexose sugar (d-mycinosose) to the C-21 position of the rosaramicin aglycone core via genetic engineering of the producing strain can create novel derivatives (e.g., 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin) [3]. This demonstrates a method to alter the chemical structure, which can be explored to improve stability and other properties. |

## Experimental Protocol for Derivative Production

The following methodology, adapted from published research, details how to generate **rosaramicin** derivatives through biosynthetic engineering [3].

**Objective:** To produce novel mycinosyl **rosaramicin** derivatives by introducing d-mycinosose biosynthetic genes into the *Micromonospora rosaria* host.

### Key Materials:

- Bacterial Strain:** *Micromonospora rosaria* IFO13697 (rosamicin producer).

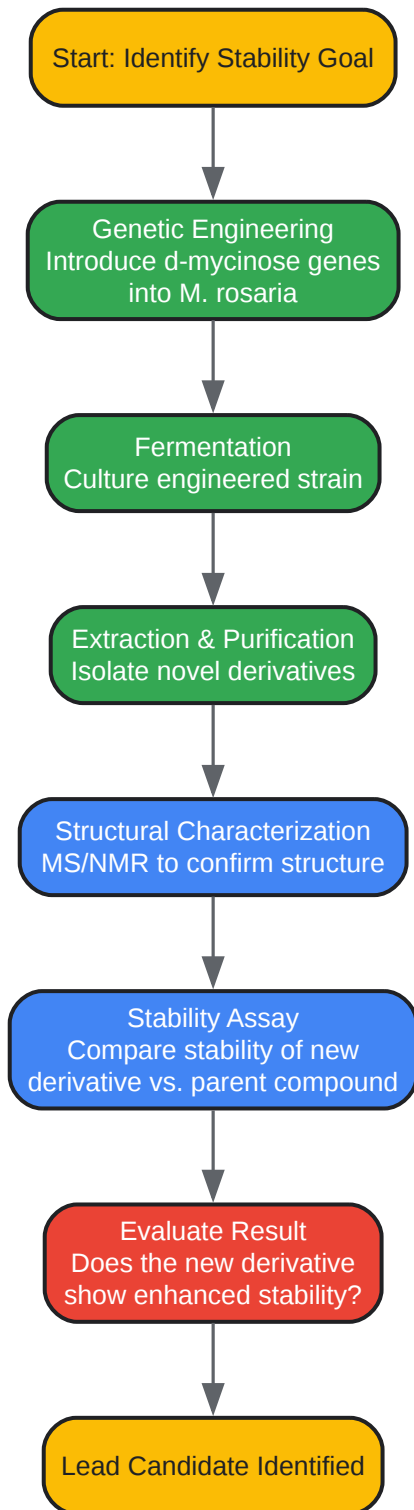
- **Gene Source:** d-mycinose biosynthetic gene cluster (mycCI, mycCII, mycD, mycE, mycF, mydH, mydI) from *Micromonospora griseorubida*.
- **Vector:**  $\Phi$ C31-derived integration vector pSET152.

### Methodology:

- **Vector Construction:** Clone the d-mycinose biosynthetic genes into the pSET152 vector under the regulation of the apramycin-resistance gene aac(3)IV promoter to create plasmid pSETmycinose.
- **Conjugal Transfer:** Introduce pSETmycinose into *Micromonospora rosaria* cells via intergeneric conjugation from *E. coli*.
- **Fermentation:** Culture the resulting transconjugant strain (e.g., *M. rosaria* TPMA0001) in a suitable production medium.
- **Extraction & Isolation:**
  - Harvest the culture broth.
  - Extract metabolites with ethyl acetate.
  - Concentrate the extract under vacuum.
- **Analysis & Identification:**
  - Analyze extracts using techniques like TLC or HPLC and compare them to the wild-type strain profile to identify new compounds.
  - Purify novel compounds using chromatographic methods (e.g., silica gel column chromatography, preparative HPLC).
  - Elucidate structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Proposed Workflow for Stability Enhancement

The diagram below outlines a logical workflow for a project aimed at enhancing **rosaramicin** stability, based on the engineering strategy described above.



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## Potential FAQs for a Technical Support Center

Here are some anticipated questions that could form the basis of your troubleshooting guide.

**Q1: What are the major chemical liabilities in the rosaramicin structure that could lead to instability?**

**A1:** The core structure of **rosaramicin** contains functional groups that are potentially reactive, including an **aldehyde** and an **epoxide** [1]. Degradation pathways could involve nucleophilic attack on the epoxide, oxidation of the aldehyde, or hydrolysis. A full stability study under various stress conditions (pH, temperature, light) is needed to identify the primary degradation pathways.

**Q2: What is a proven genetic strategy to create rosaramicin derivatives?** **A2:** Research has successfully produced new derivatives by introducing the d-mycinosose biosynthetic gene cluster from *Micromonospora griseorubida* into *Micromonospora rosaria* using the  $\Phi$ C31-derived integration vector pSET152. This led to the biosynthesis of a mycinosyl rosamicin derivative, demonstrating that glycosylation is a viable approach for structural modification [3].

**Q3: Where can I find detailed physicochemical properties for rosaramicin?** **A3:** Suppliers and chemical databases provide information such as the molecular formula ( $C_{31}H_{51}NO_9$ ), molecular weight (581.74 g/mol), melting point (119-122 °C), and solubility profiles (e.g., soluble in DMSO, ethanol, DMF) [1]. This data is crucial for planning experiments.

## A Path Forward

I hope this structured information provides a solid starting point. To develop a more comprehensive support center, the following steps would be highly beneficial:

- **Consult Specialized Databases:** Deepen your search in dedicated scientific databases like SciFinder or Reaxys for specific journal articles on "**rosaramicin** stability," "degradation pathways," or "formulation."
- **Perform Stress Testing:** Conduct practical forced degradation studies on **rosaramicin** under different conditions (acidic, basic, oxidative, thermal, photolytic) to map its specific stability profile.
- **Explore Analogues:** The successful creation of a glycosylated derivative [3] suggests that exploring other modifications (e.g., of the aldehyde group) could be a fruitful avenue for stability enhancement.

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## References

1. | antibacterial substance | CAS# 35834-26-5 | InvivoChem Rosaramicin [invivochem.com]
2. - Wikipedia Rosaramicin [en.wikipedia.org]
3. Production of rosamicin derivatives in Micromonospora rosaria by... [link.springer.com]

To cite this document: Smolecule. [rosaramicin derivative enhanced stability]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541816#rosaramicin-derivative-enhanced-stability]

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